molecular formula C12H16O5S B1526969 Ethyl 2-hydroxy-2-(4-methanesulfonylphenyl)propanoate CAS No. 1275811-23-8

Ethyl 2-hydroxy-2-(4-methanesulfonylphenyl)propanoate

Cat. No.: B1526969
CAS No.: 1275811-23-8
M. Wt: 272.32 g/mol
InChI Key: AZJKMFZTYXNSBS-UHFFFAOYSA-N
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Description

Ethyl 2-hydroxy-2-(4-methanesulfonylphenyl)propanoate is a chemical compound with the molecular formula C12H16O5S It is known for its unique structure, which includes a hydroxy group, an ethyl ester, and a methanesulfonylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-hydroxy-2-(4-methanesulfonylphenyl)propanoate typically involves the esterification of 2-hydroxy-2-(4-methanesulfonylphenyl)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common in large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-hydroxy-2-(4-methanesulfonylphenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: 2-oxo-2-(4-methanesulfonylphenyl)propanoate.

    Reduction: Ethyl 2-hydroxy-2-(4-methanesulfonylphenyl)propanol.

    Substitution: Ethyl 2-hydroxy-2-(4-substituted phenyl)propanoate.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-hydroxy-2-(4-methanesulfonylphenyl)propanoate involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory prostaglandins. The compound’s structure allows it to bind to active sites of enzymes, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-hydroxy-2-(4-methylsulfonylphenyl)propanoate: Similar structure but with a methylsulfonyl group instead of methanesulfonyl.

    Ethyl 2-hydroxy-2-(4-chlorophenyl)propanoate: Contains a chlorophenyl group instead of methanesulfonyl.

    Ethyl 2-hydroxy-2-(4-nitrophenyl)propanoate: Features a nitrophenyl group in place of methanesulfonyl.

Uniqueness

Ethyl 2-hydroxy-2-(4-methanesulfonylphenyl)propanoate is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility in organic solvents and may contribute to its specific interactions with biological targets.

Properties

IUPAC Name

ethyl 2-hydroxy-2-(4-methylsulfonylphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O5S/c1-4-17-11(13)12(2,14)9-5-7-10(8-6-9)18(3,15)16/h5-8,14H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZJKMFZTYXNSBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C1=CC=C(C=C1)S(=O)(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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